molecular formula C7H9NO B075724 2,6-Dimethyl-3-hydroxypyridine CAS No. 1122-43-6

2,6-Dimethyl-3-hydroxypyridine

Cat. No. B075724
CAS RN: 1122-43-6
M. Wt: 123.15 g/mol
InChI Key: AMQJAKKATFMFTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethyl-3-hydroxypyridine and its derivatives often involves strategic functionalization of the pyridine ring. A notable method includes coupling reactions of halogenated pyridines which are modified through various chemical reactions such as ether cleavage, highlighting the compound's versatility in synthetic chemistry (Dehmlow & Schulz, 1987).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3-hydroxypyridine derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies reveal detailed insights into the compound's geometry, showcasing its ability to form stable complexes with metals, often displaying square-pyramidal or trigonal-bipyramidal arrangements around the metal center (Öztaş et al., 2004).

Chemical Reactions and Properties

2,6-Dimethyl-3-hydroxypyridine undergoes a variety of chemical reactions, including dimerization under specific conditions and interaction with different reagents to form a wide array of derivatives. These reactions underline its reactivity and the possibility to tailor its properties for specific applications (Taylor & Kan, 1963).

Physical Properties Analysis

The physical properties of 2,6-Dimethyl-3-hydroxypyridine, such as solubility, melting point, and boiling point, are critical for its application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents, impacting its behavior in different environments and reactions.

Chemical Properties Analysis

The chemical properties of 2,6-Dimethyl-3-hydroxypyridine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its role in synthetic chemistry and its interaction with other compounds. Its ability to act as a ligand and form complexes with metals highlights its chemical versatility and utility in coordination chemistry (Griffith & Mostafa, 1992).

Scientific Research Applications

It’s worth noting that “2,6-Dimethyl-3-hydroxypyridine” is a type of 2-pyridone compound . The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

One known application of 2,6-Dihydroxypyridine, which is structurally similar to 2,6-Dimethyl-3-hydroxypyridine, is in the field of hair dyeing. The process utilizes 2,6-Dihydroxypyridine as a coupling agent, and 2,4,5,6-tetraaminopyrimidine as a primary intermediate. This oxidation method intensifies the color of the dyed hair for several days .

It’s worth noting that “2,6-Dimethyl-3-hydroxypyridine” is a type of 2-pyridone compound . The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .

Safety And Hazards

2,6-Dimethyl-3-hydroxypyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may be toxic if swallowed .

Future Directions

While specific future directions for 2,6-Dimethyl-3-hydroxypyridine are not detailed, similar compounds such as 1,4-dihydropyridine derivatives have been studied for their potential use in the treatment of hypertension and cardiovascular diseases .

properties

IUPAC Name

2,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJAKKATFMFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149946
Record name 2,6-Dimethyl-3-oxypyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-hydroxypyridine

CAS RN

1122-43-6
Record name 2,6-Dimethyl-3-pyridinol
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Record name 2,6-Dimethyl-3-oxypyridine
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Record name 1122-43-6
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Record name 2,6-Dimethyl-3-oxypyridine
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Record name 2,6-dimethylpyridin-3-ol
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Record name 2,6-DIMETHYL-3-OXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Morisawa, M Kataoka, T Sakamoto - Agricultural and Biological …, 1976 - Taylor & Francis
We have reported the di&covery of a highly active anticoccidial agent, a4-norpyridoxol and the structureactivity relationship at the positions 2, 3, 4 and 5. 1-5) Incidental to these studies, …
Number of citations: 1 www.tandfonline.com
VPZAKSA RIEV, TA VORONINA - Ann. Ist. Super. Sanità, 1988 - iss.it
The wide spectrum of psychopharmacological effects of 3-hydroxypyridine derivatives was the base for investigating pharmacokinetics and metabolism of a representative agent from …
Number of citations: 5 www.iss.it
VP Lezina, AU Stepanyants, LD Smirnov… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. A study was made of the basic deuterium exchange of 3-hydroxypyridine and its alkyl derivatives. The constants for the rate of hydrogen exchange in the 2-, 6-, and 4-…
Number of citations: 3 link.springer.com
VP Lezina, AU Stepanyants, LD Smirnov… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. A study was made of the acid deuterium exchange of 3-hydroxypyridine and a number of its alkyl derivatives, and it was shown that the 2-position of theβ-pyridinol ring is …
Number of citations: 3 link.springer.com
VA Shibnev, KM Dyumaev, TP Chuvaeva… - Bulletin of the Academy …, 1967 - Springer
There was an earlier report on the use of/3-pyridol esters of amino acids and peptides in peptide synthes_~ s [1]. We found that their nitro-derivatives, which form crystalline derivatives …
Number of citations: 3 link.springer.com
KM Dyumaev, RE Lokhov, BE Zaitsev… - Bulletin of the Academy …, 1970 - Springer
Conclusions 1. A study was made of the azo-coupling reaction with some 2- and 6-alkyl-3-hydroxypyridines. 2. Methods were developed for the synthesis of the 6-benzeneazo-2-methyl…
Number of citations: 3 link.springer.com
R Salganik, A Dikalova, S Dikalov, D La… - Journal of Anti-Aging …, 2001 - liebertpub.com
Impairment of long-term memory is characteristic of aging and some neurodegenerative diseases associated with the increased generation of reactive oxygen species (ROS). An inbred …
Number of citations: 12 www.liebertpub.com
KM Dyumaev, LD Smirnov, RE Lokhov… - Bulletin of the Academy …, 1970 - Springer
Conclusions 1. The N-oxides of the 2-methyl-, 2-chloro-, and 2,6-dialkyl-3-hydroxypyridines were synthesized. 2. The nitration of the 2-substituted and 2,6-disubstituted N-oxides of 3-…
Number of citations: 3 link.springer.com
IK Korobeinicheva, VF Sedova, SB Gashev… - Chemistry of …, 1989 - Springer
The acid-base equilibrium behavior of alkyl(phenyl)-substituted 3-hydroxypyridines and 5-hydroxypyrimidines, and their dependence on pH values in aqueous solution, on the solvent, …
Number of citations: 1 link.springer.com
LD Smirnov, SL Orlova, VP Lezina… - Bulletin of the Academy …, 1967 - Springer
Conclusions 1. The authors have studied the nitration of 2-alkyl-, 6-alkyl-, and 2,6-dialkyl-3-hydroxypyridines. 2. It is shown that 3-hydroxypyridines can undergo 4-nitrosubstitution. …
Number of citations: 3 link.springer.com

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